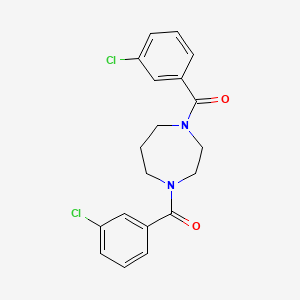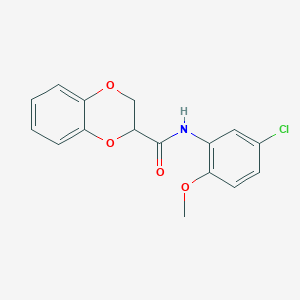![molecular formula C19H14ClN3O5 B3927554 N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B3927554.png)
N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl}-2-furamide
Descripción general
Descripción
N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl}-2-furamide, commonly known as CNF, is a synthetic compound that has garnered significant attention in the scientific community due to its potential application in various fields. CNF is a derivative of furamide and is known for its unique chemical properties, which make it an ideal candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CNF has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which play important roles in various physiological processes. CNF has also been shown to inhibit the activation of various signaling pathways such as MAPK and NF-κB, which are involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
CNF has been shown to possess various biochemical and physiological effects. CNF has been shown to exhibit antioxidant properties, which make it an ideal candidate for use in the treatment of oxidative stress-related diseases. Additionally, CNF has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. CNF has also been shown to exhibit anti-tumor properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CNF is its excellent biocompatibility and bioactivity, which make it an ideal candidate for use in various research studies. Additionally, CNF is relatively easy to synthesize, making it readily available for use in research. However, one of the major limitations of CNF is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CNF. One potential direction is the development of CNF-based drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CNF and its potential applications in cancer therapy. Furthermore, research is needed to develop more efficient methods for synthesizing CNF and to improve its solubility in water. Overall, CNF holds great promise for use in various research studies and has the potential to make a significant contribution to the field of science.
Aplicaciones Científicas De Investigación
CNF has been extensively studied for its potential application in various fields such as drug delivery, cancer therapy, and biosensors. CNF has been shown to exhibit excellent biocompatibility and bioactivity, making it an ideal candidate for use in drug delivery systems. Additionally, CNF has been shown to possess anti-cancer properties, making it a promising candidate for cancer therapy. CNF has also been used in the development of biosensors for the detection of various biomolecules.
Propiedades
IUPAC Name |
N-[4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c1-11-9-12(4-7-16(11)22-19(25)17-3-2-8-28-17)21-18(24)14-6-5-13(23(26)27)10-15(14)20/h2-10H,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWURNHODREYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3927474.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3927476.png)
![N-(4-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927480.png)
![3-bromo-4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927482.png)
![2-chloro-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3927486.png)
![ethyl 4-{N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3927498.png)




![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B3927526.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B3927533.png)
![3,4-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927541.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3927546.png)